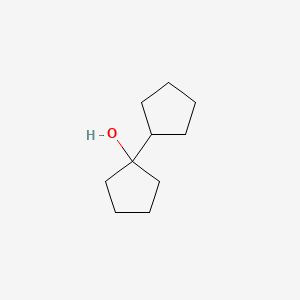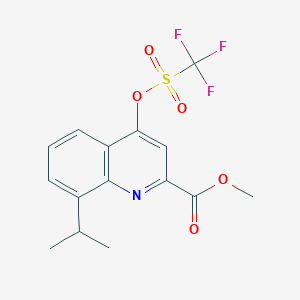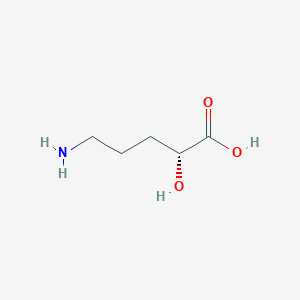![molecular formula C22H28N2O4 B8302449 Carbamic acid, N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B8302449.png)
Carbamic acid, N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester is a complex organic compound with a molecular formula of C20H25NO3. This compound is characterized by the presence of a biphenyl group, a methoxymethylamino group, and a carbamate ester. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester typically involves the following steps:
Formation of the biphenyl intermediate: The biphenyl group is synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the methoxymethylamino group: This step involves the reaction of the biphenyl intermediate with a methoxymethylamine under controlled conditions.
Formation of the carbamate ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and tetrahydrofuran.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate esters.
科学的研究の応用
Carbamic acid, N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester is used in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The biphenyl group allows for hydrophobic interactions with target proteins, while the methoxymethylamino group can form hydrogen bonds. The carbamate ester moiety can undergo hydrolysis, releasing active intermediates that exert biological effects.
類似化合物との比較
Similar Compounds
- Carbamic acid, N-[(1S)-1-(1-cyclopenten-1-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1R)-2-[1,1’-biphenyl]-3-yl-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the biphenyl group enhances its hydrophobic interactions, while the methoxymethylamino group provides additional sites for hydrogen bonding.
特性
分子式 |
C22H28N2O4 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-1-(methoxymethylamino)-1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C22H28N2O4/c1-22(2,3)28-21(26)24-19(20(25)23-15-27-4)14-16-10-12-18(13-11-16)17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)(H,24,26)/t19-/m1/s1 |
InChIキー |
OPFVROQJAGUESH-LJQANCHMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)NCOC |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)NCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyrazin-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B8302369.png)

![2-Piperidinecarboxamide, 1-[N-(5-oxo-L-prolyl)-L-histidyl]-, (S)-](/img/structure/B8302384.png)

![[(3-Hydroxy-pyridine-2-carbonyl)-methyl-amino]-acetic acid ethyl ester](/img/structure/B8302401.png)
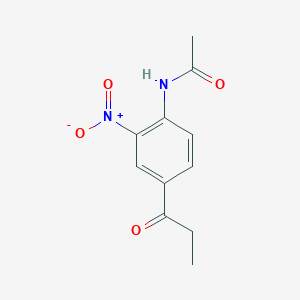
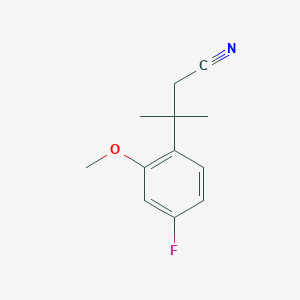
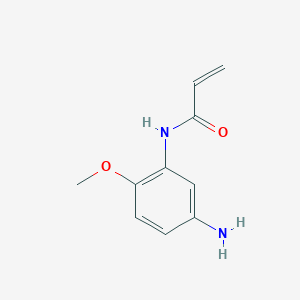
![6-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8302424.png)
![6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one](/img/structure/B8302427.png)
